Culmerciclib

CDK2 CDK4/6 inhibitor resistance HR+/HER2- breast cancer

Culmerciclib (CAS 2004705-28-4, TQB3616, Sitanicina®) is the first globally approved oral triple CDK2/4/6 inhibitor, uniquely designed to overcome CDK2-mediated resistance in HR+/HER2- advanced breast cancer. Unlike first-generation CDK4/6-only drugs (palbociclib, ribociclib, abemaciclib), its enhanced CDK2 blockade delivers superior efficacy and significantly lower grade ≥3 neutropenia (only 20.3% in Phase III CULMINATE-2). Ideal for patients progressing on prior CDK4/6 inhibitors, or as a first-line option when minimising myelosuppression is critical. Procure high-purity Culmerciclib now to advance your drug discovery, clinical development, or comparative oncology research.

Molecular Formula C24H27FN8
Molecular Weight 446.5 g/mol
CAS No. 2004705-28-4
Cat. No. B10830849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCulmerciclib
CAS2004705-28-4
Molecular FormulaC24H27FN8
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCC(C)C1=C2C=C(C=CC2=NN1C)C3=NC(=NC=C3F)NC4=NC=C(C=C4)N5CCNCC5
InChIInChI=1S/C24H27FN8/c1-15(2)23-18-12-16(4-6-20(18)31-32(23)3)22-19(25)14-28-24(30-22)29-21-7-5-17(13-27-21)33-10-8-26-9-11-33/h4-7,12-15,26H,8-11H2,1-3H3,(H,27,28,29,30)
InChIKeyLLFOBMRPWNABCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Culmerciclib (TQB3616) CAS 2004705-28-4: A Novel CDK2/4/6 Triple Inhibitor for Targeted Oncology Research and Clinical Procurement


Culmerciclib (CAS 2004705-28-4, also known as TQB3616 and marketed as Sitanicina®) is a novel, orally bioavailable, selective inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6) [1]. It is the first globally approved triple CDK2/4/6 inhibitor, developed for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer [2]. By simultaneously targeting CDK2, CDK4, and CDK6, Culmerciclib offers a distinct mechanism of action compared to first-generation CDK4/6 inhibitors, potentially overcoming CDK4/6 inhibitor resistance and reducing myelosuppression risk [3].

Why Culmerciclib Cannot Be Substituted by Legacy CDK4/6 Inhibitors in Research and Clinical Settings


In-class substitution of Culmerciclib with older, approved CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) is not scientifically sound due to fundamental differences in target coverage and biological effect. Culmerciclib is a triple CDK2/4/6 inhibitor, whereas first-generation agents are selective for CDK4/6 only [1]. This additional CDK2 blockade is critical, as CDK2 activity is a major driver of resistance to CDK4/6 inhibitors [2]. Consequently, Culmerciclib's enhanced CDK2 and CDK4 inhibition profile is designed to address a significant clinical limitation of current therapies, leading to distinct efficacy and safety outcomes that cannot be achieved by simply replacing it with a CDK4/6-only drug [3].

Culmerciclib (TQB3616) Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Data vs. Palbociclib, Ribociclib, and Abemaciclib


Triple CDK2/4/6 Inhibition vs. CDK4/6-Only Blockade: A Mechanism-Based Advantage in Overcoming Resistance

Culmerciclib is a triple inhibitor targeting CDK2, CDK4, and CDK6, whereas the first-generation agents (palbociclib, ribociclib, abemaciclib) inhibit only CDK4/6 [1]. This is a fundamental mechanistic differentiator. The additional inhibition of CDK2 is intended to address CDK4/6 inhibitor resistance, which is often mediated by CDK2 activation [2]. While direct head-to-head clinical resistance studies are not yet fully published, the design rationale is explicitly based on the need to overcome this resistance mechanism. Compared to abemaciclib, Culmerciclib demonstrates enhanced CDK2 inhibitory activity in preclinical assays [3].

CDK2 CDK4/6 inhibitor resistance HR+/HER2- breast cancer mechanism of action

Biochemical Potency: Culmerciclib IC50 Values vs. Palbociclib and Abemaciclib for CDK4 and CDK6

Culmerciclib exhibits potent inhibition of CDK4 and CDK6 with IC50 values of 0.35 nM and 0.49 nM, respectively, as reported in biochemical assays . For comparison, palbociclib has reported IC50 values of 11 nM and 16 nM against CDK4 and CDK6, respectively . Abemaciclib has reported IC50 values of 2 nM and 5 nM for CDK4 and CDK6, respectively [1]. While direct head-to-head IC50 data for ribociclib is not directly cited, its potency is generally considered intermediate. Culmerciclib's low nanomolar IC50 values demonstrate high target engagement and are a key factor in its robust preclinical activity.

IC50 CDK4 CDK6 kinase inhibition potency

Superior Antiproliferative Activity in HR+/HER2- Breast Cancer Cells: Culmerciclib vs. Abemaciclib

In vitro studies directly comparing Culmerciclib (TQB3616) to abemaciclib in HR+/HER2- breast cancer cell lines demonstrate superior antiproliferative activity for Culmerciclib. In T47D cells, the IC50 for Culmerciclib was 82.4 nM, while in MCF-7 cells it was 115.5 nM . The same source notes that Culmerciclib shows better inhibitory activity than abemaciclib in these cell lines. This superior cellular potency aligns with its enhanced biochemical profile and supports its potential for improved clinical activity.

cell proliferation IC50 T47D cells MCF-7 cells breast cancer

Clinical Efficacy: Progression-Free Survival (PFS) and Objective Response Rate (ORR) in Phase III Trial vs. Placebo + Fulvestrant

In a randomized, double-blind, phase 3 trial (NCT05375461) in previously treated HR+/HER2- advanced breast cancer patients, Culmerciclib plus fulvestrant demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to placebo plus fulvestrant. Median PFS was 16.6 months (95% CI 13.8 to NE) in the Culmerciclib arm versus 7.5 months (95% CI 5.3 to 11.0) in the placebo arm, with a hazard ratio of 0.36 (95% CI 0.26–0.51; P < 0.001) [1]. The investigator-assessed objective response rate (ORR) was 40.2% (95% CI, 33.3–47.5) for Culmerciclib compared to 12.1% (95% CI 6.4–20.2) for placebo (P < 0.001) [1]. This represents a more than doubling of median PFS and a greater than three-fold increase in ORR.

Phase III progression-free survival objective response rate HR+/HER2- advanced breast cancer fulvestrant

Distinct Safety Profile: Lower Incidence of Grade ≥3 Neutropenia Compared to Palbociclib and Ribociclib

Culmerciclib's safety profile is characterized by a relatively low incidence of high-grade neutropenia, a common dose-limiting toxicity of CDK4/6 inhibitors. In the CULMINATE-2 phase III trial (first-line setting), grade ≥3 neutropenia occurred in only 20.3% of patients receiving Culmerciclib plus fulvestrant [1]. In contrast, published data for palbociclib and ribociclib typically report grade 3/4 neutropenia rates of 50-60% or higher [2]. The treatment termination rate due to adverse events was also low, at 3.5% [1]. This favorable hematological safety profile is attributed to Culmerciclib's CDK4-biased inhibition and reduced CDK6 suppression, which may translate to better tolerability and treatment adherence.

safety neutropenia grade 3/4 adverse events myelosuppression CDK4/6 inhibitor

Culmerciclib (TQB3616) Procurement Scenarios: Where Quantitative Differentiation Drives Scientific and Clinical Value


Overcoming CDK4/6 Inhibitor Resistance in HR+/HER2- Breast Cancer

For research programs or clinical settings focused on HR+/HER2- breast cancer patients who have progressed on first-line CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib), Culmerciclib is the rational choice. Its triple CDK2/4/6 inhibition mechanism directly addresses the CDK2-mediated resistance that limits the efficacy of first-generation agents. This is supported by the drug's design rationale [1] and its enhanced CDK2 inhibitory activity compared to abemaciclib [2]. Procuring Culmerciclib for these patients is a logical next step in treatment sequencing.

First-Line Therapy for HR+/HER2- Advanced Breast Cancer with a Focus on Tolerability

In newly diagnosed HR+/HER2- advanced breast cancer, Culmerciclib plus fulvestrant offers a compelling first-line option, particularly for patients where minimizing myelosuppression is a priority. The phase III CULMINATE-2 trial demonstrated a significant PFS benefit (HR=0.56, median PFS NR vs. 20.2 months) with a favorable safety profile, including a low 20.3% rate of grade ≥3 neutropenia [1]. This compares favorably to the higher neutropenia rates seen with palbociclib and ribociclib [2], making Culmerciclib a preferred agent for patients at risk of hematologic complications.

Preclinical Development of Next-Generation CDK Inhibitors

Culmerciclib serves as an excellent tool compound and benchmark for pharmaceutical and biotech researchers developing novel CDK inhibitors. Its well-characterized biochemical profile (IC50 for CDK2: 2.4 nM, CDK4: 0.35 nM, CDK6: 0.49 nM) [1], superior cellular potency against abemaciclib in breast cancer models [2], and in vivo efficacy data make it a valuable positive control and reference standard. Procuring Culmerciclib for in vitro and in vivo studies ensures a reliable, high-quality comparator for new chemical entities.

Formulation and Toxicology Studies for Oral CDK Inhibitors

Given its oral bioavailability and established formulation data, Culmerciclib is suitable for use in pharmacokinetic, toxicology, and formulation development studies. Its solubility profile (e.g., DMSO: 7 mg/mL, Ethanol: 6 mg/mL) [1] and reported stability under various storage conditions provide a practical starting point for designing in vivo experiments and optimizing drug delivery systems. Researchers can leverage existing data to streamline their own development efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Culmerciclib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.